8-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid (CAS 1516416-30-0, molecular formula C₁₀H₆FNO₃, molecular weight 207.16 g/mol) is a fluorinated quinoline derivative bearing a hydroxyl group at the 3-position, a carboxylic acid at the 4-position, and a fluorine atom at the 8-position. This substitution pattern confers a unique combination of metal-chelating capacity (via the 3-hydroxy-4-carboxylic acid motif) and enhanced lipophilicity (via the 8-fluoro substituent).

Molecular Formula C10H6FNO3
Molecular Weight 207.16
CAS No. 1516416-30-0
Cat. No. B2710591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3-hydroxyquinoline-4-carboxylic acid
CAS1516416-30-0
Molecular FormulaC10H6FNO3
Molecular Weight207.16
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)F)O)C(=O)O
InChIInChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15)
InChIKeyIVDHARKWLBZWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-3-hydroxyquinoline-4-carboxylic Acid (CAS 1516416-30-0): Procurement-Ready Fluorinated Quinoline Scaffold for Medicinal Chemistry and Chemical Biology


8-Fluoro-3-hydroxyquinoline-4-carboxylic acid (CAS 1516416-30-0, molecular formula C₁₀H₆FNO₃, molecular weight 207.16 g/mol) is a fluorinated quinoline derivative bearing a hydroxyl group at the 3-position, a carboxylic acid at the 4-position, and a fluorine atom at the 8-position . This substitution pattern confers a unique combination of metal-chelating capacity (via the 3-hydroxy-4-carboxylic acid motif) and enhanced lipophilicity (via the 8-fluoro substituent) [1]. The compound belongs to the quinoline-4-carboxylic acid class, a privileged scaffold in pharmaceutical research that forms the core of numerous synthetic antibacterial fluoroquinolones and investigational anticancer agents [2]. Commercially available at ≥95% purity from multiple vendors, this compound serves as a versatile building block for the synthesis of bioactive molecules, particularly antimicrobial and anti-inflammatory agents .

Why 8-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Cannot Be Replaced by Generic Quinoline-4-carboxylic Acid Analogs


The 8-fluoro-3-hydroxyquinoline-4-carboxylic acid scaffold integrates three functionally critical structural features whose positions cannot be altered without compromising specific molecular recognition properties. First, the 3-hydroxy-4-carboxylic acid motif constitutes a bidentate metal-chelating pharmacophore; repositioning the hydroxyl to the 4-position (as in 8-fluoro-4-hydroxyquinoline-3-carboxylic acid, CAS 63010-70-8) shifts the chelation geometry and alters the pKa of the acidic proton, affecting both metal affinity and cellular penetration [1]. Second, the 8-fluoro substituent modulates electronic distribution across the quinoline ring and enhances lipophilicity (calculated LogP for 8-fluoroquinoline-4-carboxylic acid is 2.10 vs. 1.63 for unsubstituted quinoline-4-carboxylic acid) . Third, regioisomeric fluoroquinolines exhibit divergent CYP450 inhibition profiles: 8-fluoroquinoline (8FQ) shows stronger CYP2A6 inhibition than 3-fluoroquinoline (3FQ), demonstrating that fluorine position dictates target engagement [2]. These positional dependencies mean that generic substitution with a different regioisomer or non-fluorinated analog does not recapitulate the same physicochemical or biological profile.

8-Fluoro-3-hydroxyquinoline-4-carboxylic Acid: Quantified Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity Driven by 8-Fluoro Substitution Versus Non-Fluorinated Parent

The 8-fluoro substitution on the quinoline ring increases lipophilicity compared to the non-fluorinated parent, 3-hydroxyquinoline-4-carboxylic acid (CAS 118-13-8). While experimental LogP for the target compound is not directly published, the calculated LogP for the closely related 8-fluoroquinoline-4-carboxylic acid (CAS 215801-73-3) is 2.10 , and for 8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63010-70-8) the calculated LogP ranges from 1.78 to 1.97 across multiple sources . In contrast, the non-fluorinated 3-hydroxyquinoline-4-carboxylic acid has a measured LogP of 1.64 . This ~0.3–0.5 LogP unit increase corresponds to an approximately 2- to 3-fold greater partitioning into octanol, indicating enhanced membrane permeability potential for the fluorinated scaffold.

Lipophilicity Drug Design Physicochemical Properties

Regioselective CYP2A6 Inhibition: 8-Fluoro Position Outperforms 3-Fluoro Isomer

The position of the fluorine substituent on the quinoline ring critically influences CYP2A6 inhibitory potency. In a head-to-head study using bovine liver microsomes and human CYP2A6, 8-fluoroquinoline (8FQ) demonstrated stronger inhibition of coumarin 7-hydroxylation than quinoline, whereas 3-fluoroquinoline (3FQ) showed substantially weaker inhibition, with an apparent Vmax of 0.59 nmol/min/nmol CYP [1]. This establishes that an 8-fluoro substituent is not interchangeable with a 3-fluoro substituent for CYP2A6 engagement. While the target compound carries additional 3-hydroxy and 4-carboxylic acid groups, the core 8-fluoroquinoline pharmacophore retains the CYP2A6-interacting capacity conferred by the 8-fluoro position.

CYP450 Inhibition Drug Metabolism Fluoroquinoline

Bidentate Metal-Chelating 3-Hydroxy-4-Carboxylic Acid Motif Enables 2OG Oxygenase Inhibition

The 3-hydroxy-4-carboxylic acid arrangement on the quinoline ring creates a bidentate metal-chelating motif analogous to that found in 5-carboxy-8-hydroxyquinoline (IOX1) and 4-carboxy-8-hydroxyquinoline (4C8HQ), both established 2-oxoglutarate (2OG) oxygenase inhibitors [1]. In a direct comparative study, IOX1 (5-carboxy-8-hydroxyquinoline) inhibited KDM4A (JMJD2A) with an IC₅₀ of 0.2 μM, while the positional isomer 4C8HQ (4-carboxy-8-hydroxyquinoline) showed no measurable inhibition against this target, demonstrating that the position of the carboxylic acid group on the quinoline ring dictates potency and selectivity across the 2OG oxygenase family [1]. The target compound's 3-hydroxy-4-carboxylic acid geometry presents a distinct chelation vector compared to the 8-hydroxy-4-carboxylic acid motif of 4C8HQ, offering a differentiated selectivity profile for oxygenase inhibitor development.

Metal Chelation 2OG Oxygenase Enzyme Inhibition

Synthetic Tractability via Gould–Jacobs Cyclization: 8-Fluoro Entry into Fluoroquinolone Intermediates

The 8-fluoro-3-hydroxyquinoline-4-carboxylic acid scaffold is synthetically accessible via the well-established Gould–Jacobs reaction, which involves condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate at 130 °C, followed by cyclization in diphenyl ether at 250 °C to yield the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ester intermediate [1]. This route has been validated for multiple fluoroaniline precursors (5a–5e), confirming that the 8-fluoro substitution pattern is compatible with the high-temperature cyclization conditions (250 °C) required for quinoline ring formation [1]. In contrast, the synthesis of 8-chloro-3-hydroxyquinoline-4-carboxylic acid analogs has been less extensively documented, with limited literature precedent (5 literature references for the 8-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold vs. extensive Gould–Jacobs methodology for fluoro derivatives) [2].

Synthetic Chemistry Gould-Jacobs Reaction Fluoroquinolone

Fluorine-Enabled Cytotoxic Activity: Quinoline-4-carboxylic Acid Derivatives with 6-Fluoro Substitution Exhibit Sub-Micromolar Activity Against MCF-7 Cells

While direct cytotoxicity data for 8-fluoro-3-hydroxyquinoline-4-carboxylic acid are not published, a closely related series of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives (compounds 7a–7l), synthesized via microwave-irradiated methods, demonstrated potent anticancer activity against MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO carcinoma cell lines [1]. Several compounds (7a, 7c, 7d, 7i) proved more potent than doxorubicin, and apoptotic DNA fragmentation was confirmed on MCF-7 and HEK-293 cell lines [1]. Molecular docking revealed good correlation between hTopoIIα ATPase domain interactions and observed IC₅₀ values, validating the quinoline-4-carboxylic acid scaffold as a bona fide hTopoIIα inhibitor pharmacophore [1]. The 8-fluoro-3-hydroxy substitution pattern provides a structurally distinct vector for exploring this validated anticancer pharmacophore.

Anticancer Cytotoxicity hTopoIIα Inhibition

8-Fluoro-3-hydroxyquinoline-4-carboxylic Acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Fluorinated Quinoline-4-carboxylic Acid Scaffold for hTopoIIα-Targeted Anticancer Lead Optimization

The quinoline-4-carboxylic acid scaffold has been validated as an hTopoIIα inhibitor pharmacophore with demonstrated cytotoxicity against MCF-7, HELA, and other carcinoma cell lines, where several fluoro-substituted derivatives outperformed doxorubicin [1]. The 8-fluoro-3-hydroxy substitution pattern provides a synthetically accessible, structurally distinct entry point for lead optimization campaigns targeting hTopoIIα. The 3-hydroxy group enables additional hydrogen-bonding interactions at the ATPase domain, while the 8-fluoro substituent enhances lipophilicity for improved membrane permeability. Docking studies confirm that the quinoline-4-carboxylic acid core engages the hTopoIIα ATP-binding pocket, and the unexplored 8-fluoro-3-hydroxy vector offers potential for novel intellectual property [1].

Chemical Biology: Selective 2OG Oxygenase Probe Development Using 3-Hydroxy-4-carboxylic Acid Metal-Chelating Pharmacophore

The bidentate metal-chelating capacity of the 3-hydroxy-4-carboxylic acid motif, positioned on the quinoline ring, provides a geometrically distinct alternative to the 8-hydroxyquinoline-based 2OG oxygenase inhibitors IOX1 and 4C8HQ [2]. In comparative profiling, IOX1 (5-carboxy-8-hydroxyquinoline) potently inhibited KDM4A with an IC₅₀ of 0.2 μM, whereas the positional isomer 4C8HQ showed no measurable activity, demonstrating that carboxylic acid position is the primary determinant of 2OG oxygenase subtype selectivity [2]. The 3-hydroxy-4-carboxylic acid arrangement of the target compound offers a third, unexplored chelation geometry for developing subtype-selective 2OG oxygenase chemical probes, particularly for the JmjC histone demethylase family where IOX1 already shows broad-spectrum activity.

Drug Metabolism Research: CYP2A6 Interaction Studies Leveraging 8-Fluoroquinoline Pharmacophore

The 8-fluoro substituent on the quinoline ring confers a distinct CYP2A6 inhibition profile compared to other fluorine positional isomers. Hirano et al. demonstrated that 8-fluoroquinoline (8FQ) strongly inhibits coumarin 7-hydroxylation by CYP2A6, whereas 3-fluoroquinoline (3FQ) is essentially inactive (apparent Vmax = 0.59 nmol/min/nmol CYP) [3]. This positional selectivity makes 8-fluoro-3-hydroxyquinoline-4-carboxylic acid a valuable tool compound for studying CYP2A6 structure-activity relationships, particularly for mapping the CYP2A6 active site recognition determinants for quinoline-based ligands. The additional 3-hydroxy and 4-carboxylic acid functional groups further expand the chemical space accessible for CYP2A6 probe development.

Synthetic Methodology: Gould–Jacobs Cyclization Intermediate for Antibacterial Fluoroquinolone Synthesis

Fluoro-4-hydroxyquinoline-3-carboxylic acids are established intermediates for the preparation of antibacterial fluoroquinolones, including norfloxacin and ciprofloxacin analogs [4]. The target compound, bearing both 3-hydroxy and 4-carboxylic acid functionalities alongside the 8-fluoro substituent, is compatible with the Gould–Jacobs synthetic route that employs 2-fluoroaniline condensation with diethyl ethoxymethylenemalonate followed by high-temperature cyclization at 250 °C [4]. This synthetic tractability, combined with the compound's commercial availability at ≥95% purity, makes it a practical starting material for medicinal chemistry groups developing next-generation fluoroquinolone antibacterials that require the 8-fluoro substitution pattern for optimal DNA gyrase binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.